molecular formula C15H11ClN2O2 B6057565 (NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine

(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine

Cat. No.: B6057565
M. Wt: 286.71 g/mol
InChI Key: RTAUENXJZVKHQP-UBTQEXSZSA-N
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Description

(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a hydroxyiminoindenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:

    Formation of the Indene Derivative: This involves the reaction of 4-chlorobenzaldehyde with a suitable indene precursor under acidic conditions to form the indene derivative.

    Hydroxyimino Formation: The indene derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.

    Final Coupling: The hydroxyiminoindenylidene intermediate is coupled with a suitable amine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **(NE)-N-[(3E)-2-(4-bromophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
  • **(NE)-N-[(3E)-2-(4-fluorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
  • **(NE)-N-[(3E)-2-(4-methylphenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine

Uniqueness

(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-7-5-9(6-8-10)13-14(17-19)11-3-1-2-4-12(11)15(13)18-20/h1-8,13,19-20H/b17-14-,18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAUENXJZVKHQP-UBTQEXSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C(C2=NO)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2/C(=N/O)/C(/C(=N\O)/C2=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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